(3-(Difluoromethyl)phenyl)propanoic acid
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Overview
Description
(3-(Difluoromethyl)phenyl)propanoic acid: is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of a phenyl precursor using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under specific reaction conditions . The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods: Industrial production of (3-(Difluoromethyl)phenyl)propanoic acid may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, (3-(Difluoromethyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group can impart desirable properties to the resulting compounds, such as increased stability and lipophilicity .
Biology and Medicine: The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for functional materials .
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3-(Trifluoromethyl)phenyl)propanoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
(3-(Fluoromethyl)phenyl)propanoic acid: The presence of a single fluorine atom in the fluoromethyl group can lead to variations in reactivity and stability compared to the difluoromethyl derivative.
Uniqueness: (3-(Difluoromethyl)phenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Biological Activity
(3-(Difluoromethyl)phenyl)propanoic acid, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl substituent enhances the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, presenting findings from various studies, including synthesis methods, biological assays, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a propanoic acid moiety attached to a phenyl ring with a difluoromethyl group at the 3-position. This configuration contributes to its reactivity and interactions with biological targets.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Chemical Formula | C10H10F2O2 |
Molecular Weight | 202.19 g/mol |
LogP (octanol-water partition) | 3.5 |
pKa | 4.5 |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory , analgesic , and antipyretic activities. These effects are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways. Computational studies suggest that the difluoromethyl group enhances binding affinity to these targets, potentially increasing efficacy and selectivity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, molecular docking studies suggest that the compound binds effectively to COX enzymes, inhibiting their activity. Additionally, the presence of the difluoromethyl group may facilitate stronger interactions with protein targets due to increased lipophilicity.
Case Studies
A study focusing on the synthesis and evaluation of analogs of this compound highlighted its potential as a lead compound for developing new anti-inflammatory agents. In vitro assays demonstrated that modifications to the structure could enhance potency against COX-2 while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Another investigation explored the antibacterial potential of similar compounds, revealing that modifications such as introducing additional fluorinated groups could significantly improve activity against resistant bacterial strains .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-[3-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-3,6,10H,4-5H2,(H,13,14) |
InChI Key |
GFDLQNRRJJKOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CCC(=O)O |
Origin of Product |
United States |
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